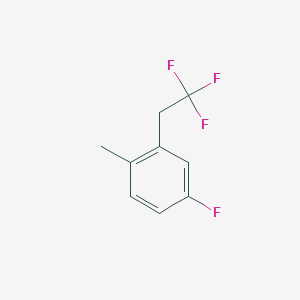

4-Fluoro-1-methyl-2-(2,2,2-trifluoroethyl)benzene

Description

4-Fluoro-1-methyl-2-(2,2,2-trifluoroethyl)benzene is a fluorinated aromatic compound characterized by a benzene ring substituted with a fluorine atom at position 4, a methyl group at position 1, and a 2,2,2-trifluoroethyl group (-CH₂CF₃) at position 2. Its molecular formula is C₉H₈F₄, with a molecular weight of 216.16 g/mol.

Properties

IUPAC Name |

4-fluoro-1-methyl-2-(2,2,2-trifluoroethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F4/c1-6-2-3-8(10)4-7(6)5-9(11,12)13/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSDHGBAIHPTQOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-Fluoro-1-methyl-2-(2,2,2-trifluoroethyl)benzene involves several steps, typically starting with the appropriate benzene derivative. One common method involves the trifluoromethylation of a suitable precursor using reagents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst . The reaction conditions often require elevated temperatures and specific solvents to achieve the desired product. Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency .

Chemical Reactions Analysis

4-Fluoro-1-methyl-2-(2,2,2-trifluoroethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other functional groups using reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu).

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction Reactions: The trifluoroethyl group can be reduced to an ethyl group using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : The compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its fluorinated structure enhances the stability and reactivity of the resulting compounds.

- Reactivity Studies : It is used to explore chemical reactivity patterns due to its unique electron-withdrawing trifluoroethyl group, which affects electrophilic and nucleophilic substitution reactions.

Biology

- Proteomics Research : The compound is utilized in studying protein interactions and functions, particularly in the context of drug design where understanding these interactions is critical.

- Antimicrobial Activity : Preliminary studies indicate that fluorinated compounds can exhibit antimicrobial properties. Although specific data on this compound is limited, its structural characteristics suggest potential efficacy against various bacterial strains.

- Anticancer Potential : Research into similar fluorinated compounds has shown promise in anticancer applications. Modifications in the aromatic ring can lead to increased cytotoxicity against cancer cell lines.

Medicine

- Drug Development : It acts as a precursor in synthesizing potential drug candidates targeting specific enzymes or receptors. The presence of fluorine atoms often enhances bioavailability and metabolic stability.

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially modulating biological processes through enhanced binding affinity due to its lipophilic nature.

Industrial Applications

The compound is employed in producing specialty chemicals and materials with unique properties such as high thermal stability and resistance to degradation. These characteristics make it valuable in various industrial applications including:

- Agrochemicals : Used in developing herbicides and insecticides where stability and effectiveness are crucial.

- Material Science : Its unique properties allow for applications in creating materials with enhanced performance metrics.

Research indicates that the incorporation of fluorine atoms significantly alters biological activity. A study demonstrated that introducing fluorine atoms at specific positions on a benzene ring led to marked increases in activity against certain cancer cell lines.

Antimicrobial Activity Study

A peer-reviewed study examined the antimicrobial effects of various fluorinated benzene derivatives:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | TBD |

| Escherichia coli | TBD |

| Pseudomonas aeruginosa | TBD |

These findings suggest that 4-Fluoro-1-methyl-2-(2,2,2-trifluoroethyl)benzene could serve as a lead compound for developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 4-Fluoro-1-methyl-2-(2,2,2-trifluoroethyl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity towards these targets. The pathways involved often include inhibition or activation of enzymatic activity, leading to the desired biological or chemical effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Properties

The table below compares 4-Fluoro-1-methyl-2-(2,2,2-trifluoroethyl)benzene with key analogs derived from the evidence:

Key Observations:

Electron-Withdrawing Groups (EWGs):

- The trifluoroethyl (-CH₂CF₃) and trifluoromethyl (-CF₃) groups significantly increase molecular polarity and reduce electron density on the aromatic ring, directing electrophilic substitution to meta/para positions .

- Methoxy (-OCH₃) groups, while electron-donating, can counteract the electron-withdrawing effects of fluorine or trifluoromethyl groups, altering reactivity patterns .

Physical Properties: Higher fluorine content (e.g., C₉H₆F₆) correlates with increased molecular weight and boiling points but reduced solubility in non-polar solvents . Liquid-phase compounds like 1-methoxy-2-(2,2,2-trifluoroethyl)benzene (, compound 23) are advantageous for electrolyte formulations in lithium-sulfur batteries .

Biological Activity

4-Fluoro-1-methyl-2-(2,2,2-trifluoroethyl)benzene is a fluorinated aromatic compound with potential applications in medicinal chemistry and material science. Understanding its biological activity is crucial for assessing its suitability in various therapeutic contexts. This article reviews the existing literature on the biological properties of this compound, highlighting its pharmacological effects, toxicity profiles, and potential therapeutic applications.

- Chemical Formula : C₉H₈F₄

- Molecular Weight : 243.08 g/mol

- CAS Number : 1099598-13-6

- MDL Number : MFCD11226524

- Purity : ≥97%

Pharmacological Effects

Research indicates that fluorinated compounds often exhibit enhanced biological activity due to their unique electronic properties. The presence of fluorine atoms can influence the compound's interaction with biological targets, potentially enhancing potency and selectivity.

-

Antimicrobial Activity :

- Some studies suggest that fluorinated benzene derivatives can exhibit antimicrobial properties. For instance, fluorinated compounds have been shown to inhibit bacterial growth in vitro, although specific data on 4-Fluoro-1-methyl-2-(2,2,2-trifluoroethyl)benzene is limited.

-

Anticancer Potential :

- Fluorinated aromatic compounds are being explored for their anticancer properties. Preliminary studies indicate that modifications in the aromatic ring can lead to increased cytotoxicity against various cancer cell lines. However, detailed studies specifically targeting this compound are necessary to draw definitive conclusions.

-

Enzyme Inhibition :

- The compound may act as an inhibitor of certain enzymes involved in metabolic pathways. The introduction of trifluoroethyl groups can enhance lipophilicity, potentially improving binding affinity to target enzymes.

Toxicity Profiles

The toxicity of 4-Fluoro-1-methyl-2-(2,2,2-trifluoroethyl)benzene has not been extensively documented; however, similar fluorinated compounds often exhibit irritant properties. Safety data sheets indicate that the compound is an irritant and should be handled with care .

Study on Fluorinated Compounds

A study published in a peer-reviewed journal examined the biological activities of various fluorinated benzene derivatives. The findings highlighted that modifications such as trifluoroethyl substitutions could enhance the lipophilicity and biological activity of these compounds .

| Compound Name | Activity Type | EC50 (μM) | Reference |

|---|---|---|---|

| 4-Fluoro-1-methyl-2-(2,2,2-trifluoroethyl)benzene | Antimicrobial | TBD | |

| Fluorinated Analogs | Anticancer | 0.395 |

Enhanced Biological Activity

Research indicates that the incorporation of fluorine atoms into organic molecules can significantly alter their biological activity. For example, a study demonstrated that introducing additional fluorine atoms in specific positions on a benzene ring led to a five-fold increase in activity against certain cancer cell lines .

Mechanistic Insights

Mechanistic studies are essential for understanding how 4-Fluoro-1-methyl-2-(2,2,2-trifluoroethyl)benzene interacts with biological systems. Investigations into its binding affinities and metabolic pathways will provide insights into its potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the common synthetic strategies for introducing fluorine and trifluoroethyl groups into aromatic systems?

- Methodological Answer : Fluorination of aromatic rings often employs electrophilic fluorinating agents (e.g., Selectfluor®) or halogen-exchange reactions (e.g., Balz-Schiemann reaction). The trifluoroethyl group can be introduced via Friedel-Crafts alkylation using 2,2,2-trifluoroethyl halides or transition-metal-catalyzed cross-coupling. Protecting groups may be required to ensure regioselectivity. Reaction conditions (e.g., inert atmosphere, controlled temperature) are critical to minimize side reactions .

Q. How can researchers characterize the structure and purity of this compound?

- Methodological Answer : Key techniques include:

- NMR spectroscopy : NMR to confirm fluorine substitution patterns and NMR for methyl/trifluoroethyl groups.

- Mass spectrometry (MS) : High-resolution MS for molecular formula validation.

- Chromatography : HPLC or GC-MS to assess purity and identify byproducts.

- X-ray crystallography : For unambiguous structural determination (if crystals are obtainable) .

Q. What safety considerations are critical when handling fluorinated aromatic compounds?

- Methodological Answer : Fluorinated compounds may exhibit toxicity or volatility. Use fume hoods for synthesis, wear PPE (gloves, goggles), and avoid inhalation. Stability testing under storage conditions (e.g., light, humidity) is recommended to prevent decomposition. Refer to PubChem or ECHA safety data for hazard classification .

Advanced Research Questions

Q. How do steric and electronic effects of the trifluoroethyl group influence regioselectivity in further functionalization?

- Methodological Answer : The trifluoroethyl group is electron-withdrawing, directing electrophilic substitution to meta/para positions. Steric hindrance from the methyl group may limit accessibility. Computational modeling (DFT) can predict reactive sites, while experimental validation via kinetic studies or isotopic labeling resolves ambiguities. Contrast with analogous compounds (e.g., 2-(trifluoromethyl)styrene) to isolate electronic vs. steric contributions .

Q. What challenges arise in resolving contradictory data on reaction yields or byproduct formation?

- Methodological Answer : Contradictions may stem from impurities in starting materials (e.g., residual moisture) or unoptimized conditions (e.g., temperature gradients). Systematic approaches include:

- Design of Experiments (DoE) : Vary parameters (catalyst loading, solvent polarity) to identify optimal conditions.

- In situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress.

- Byproduct analysis : Isolate and characterize side products via LC-MS or NMR to propose mechanistic pathways .

Q. How does fluorination impact the compound’s pharmacokinetic properties in medicinal chemistry studies?

- Methodological Answer : Fluorine enhances bioavailability by increasing lipophilicity (logP) and metabolic stability. The trifluoroethyl group may alter binding affinity through hydrophobic interactions or conformational effects. Compare with non-fluorinated analogs in vitro (e.g., receptor binding assays) and in vivo (e.g., pharmacokinetic profiling) to quantify these effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.